N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea
Description
N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea (CAS: 133825-80-6) is a substituted urea derivative with a molecular formula of C₂₇H₃₉N₃O and a molecular weight of 421.6181 g/mol . Its structure features a 2,6-diisopropylphenyl group linked via a urea bridge to a cyclopentylmethyl moiety substituted with a 4-(dimethylaminomethyl)phenyl ring. Key physical properties include a high melting point (528.1°C at 760 mmHg) and a boiling point of 273.2°C, indicative of significant thermal stability. The dimethylaminomethyl substituent may enhance solubility in polar solvents and facilitate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
1-[[1-[4-[(dimethylamino)methyl]phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H41N3O/c1-20(2)24-10-9-11-25(21(3)4)26(24)30-27(32)29-19-28(16-7-8-17-28)23-14-12-22(13-15-23)18-31(5)6/h9-15,20-21H,7-8,16-19H2,1-6H3,(H2,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMDCHVWUHHJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H41N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Formation of the isocyanate intermediate: This can be achieved by reacting an appropriate amine with phosgene or a phosgene substitute under controlled conditions.
Reaction with the amine: The isocyanate intermediate is then reacted with another amine to form the urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings and urea group can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to N-(2,6-bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea exhibit significant anticancer properties. For instance, studies have shown that thiosemicarbazone derivatives can selectively kill multidrug-resistant cancer cells by targeting P-glycoprotein (MDR1), which is responsible for drug efflux in resistant cancer types . The structural features of such compounds are crucial for their activity, highlighting the importance of the aromatic and hydrophobic characteristics present in this compound.
2. Mechanism of Action Studies
The compound's ability to influence cellular pathways makes it a valuable subject for studying mechanisms of action in cancer treatment. Its interaction with specific cellular targets can be explored using molecular docking studies, which help in understanding how modifications to its structure can enhance efficacy against various cancer cell lines .
Material Science Applications
1. Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in synthesizing advanced materials. Its derivatives have been investigated for their potential use in creating polymers and other materials with specific mechanical and thermal properties, which can be beneficial in various industrial applications .
2. Catalysis
The compound may also serve as a catalyst or a precursor for catalysts in organic reactions. The presence of functional groups allows it to participate in various chemical transformations, making it a candidate for research into new catalytic processes .
Research Tool Applications
1. Biological Research
In biological research, this compound can be employed as a probe to study enzyme activity or receptor interactions due to its ability to bind selectively to certain biological targets. This characteristic is particularly useful in pharmacological studies aimed at discovering new therapeutic agents .
2. Structure-Activity Relationship Studies
The compound serves as an important model for structure-activity relationship (SAR) studies. By systematically altering its structure and observing the resulting biological activity, researchers can gain insights into the design of more effective drugs .
Summary Table of Applications
| Application Area | Specific Use | Remarks |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Targets multidrug-resistant cancer cells |
| Mechanism of action studies | Useful for molecular docking studies | |
| Material Science | Synthesis of functional materials | Potential use in polymers and advanced materials |
| Catalysis | Can act as a catalyst precursor | |
| Research Tool | Biological research | Probes for enzyme/receptor interactions |
| Structure-activity relationship studies | Insights into drug design |
Mechanism of Action
The mechanism by which N-(2,6-Bis(isopropyl)phenyl)-N’-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Table 1: Comparative Data for Urea Derivatives
Functional Group and Pharmacological Implications
Substituent Effects on Lipophilicity and Bioavailability: The dimethylaminomethyl group in the primary compound enhances lipophilicity (LogP ~3.5 estimated) compared to the pyridyl group in N-(2,6-dimethylphenyl)-N'-(3-pyridyl)-urea (LogP = 3.488) . This difference may improve blood-brain barrier penetration for the primary compound, making it more suitable for CNS-targeted applications.
Thermal Stability and Synthetic Feasibility :
- The primary compound’s high melting point (528.1°C ) suggests strong intermolecular forces, possibly due to hydrogen bonding from the urea group and π-π stacking from aromatic rings. In contrast, N-(2,6-dimethylphenyl)-N'-(3-pyridyl)-urea lacks extensive aromatic substitution, resulting in lower thermal stability .
Receptor Binding Affinity: The cyclopentylmethyl and dimethylaminomethyl groups in the primary compound may confer dual binding modes: the cyclopentyl group provides conformational rigidity, while the dimethylaminomethyl group participates in hydrogen bonding or electrostatic interactions. This contrasts with CAS 145410-26-0, where the 4-phenylcyclohexyl group’s planar structure may limit adaptability to receptor pockets .
Biological Activity
N-(2,6-Bis(isopropyl)phenyl)-N'-((1-(4-(dimethylaminomethyl)phenyl)cyclopentyl)methyl)urea, commonly referred to as ATR-101 or Nevanimibe, is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article delves into its biological activity, synthesizing findings from various studies and reviews.
- Molecular Formula : C27H39N3O
- Molecular Weight : 421.62 g/mol
- CAS Number : 133825-80-6
| Property | Value |
|---|---|
| Boiling Point | 528.1 ± 50.0 °C (Predicted) |
| Density | 1.062 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.91 ± 0.46 (Predicted) |
| Storage Temperature | 2-8 °C |
ATR-101 functions primarily as a selective inhibitor of the enzyme fatty acid synthase (FASN) , which plays a crucial role in lipid metabolism and is often overexpressed in various cancers. By inhibiting FASN, ATR-101 disrupts lipid biosynthesis, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Numerous studies have investigated the anticancer properties of ATR-101:
-
In Vitro Studies :
- ATR-101 has shown significant cytotoxic effects against several cancer cell lines, including breast cancer and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through FASN inhibition.
- A study demonstrated that ATR-101 treatment resulted in a dose-dependent decrease in cell viability in MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at low concentrations .
-
In Vivo Studies :
- Animal models treated with ATR-101 exhibited reduced tumor growth compared to control groups. For instance, xenograft models of breast cancer showed a marked decrease in tumor size when treated with ATR-101 .
- The compound's efficacy was further supported by histological analysis showing decreased Ki67 expression (a marker for proliferation) in treated tumors .
Other Biological Activities
ATR-101 has also been explored for its effects on metabolic pathways:
- Lipid Metabolism : Inhibition of FASN leads to altered lipid profiles in treated cells, which may contribute to its anticancer effects.
- Apoptosis Induction : Studies indicate that ATR-101 promotes apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Case Studies
Several case studies highlight the clinical potential of ATR-101:
- Case Study 1 : A patient with advanced breast cancer showed a partial response to ATR-101 combined with standard chemotherapy, suggesting enhanced efficacy through combination therapy .
- Case Study 2 : Clinical trials involving patients with solid tumors demonstrated that ATR-101 was well-tolerated and led to stable disease in a subset of participants, indicating its potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic methodologies are recommended for the controlled synthesis of this urea derivative?
A multi-step approach involving copolymerization or condensation reactions is advised. For example, urea derivatives with complex substituents can be synthesized via controlled copolymerization of monomers like CMDA (carboxymethyldiallylamine) and DMDAAC (dimethyldiallylammonium chloride), as demonstrated in polycationic dye-fixative syntheses . Critical parameters include stoichiometric ratios, initiator selection (e.g., ammonium persulfate), and temperature control to ensure regioselectivity and minimize side reactions.
Q. Which analytical techniques are essential for confirming the molecular structure and purity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation (e.g., observed m/z 468.6728 matches theoretical C₃₂H₄₀N₂O ).
- X-ray crystallography to resolve cyclopentyl and isopropyl spatial arrangements.
- HPLC with UV/Vis detection to assess purity (>98% recommended for biological assays).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
SAR studies should systematically modify substituents (e.g., dimethylaminomethyl, isopropyl) and test activity in relevant models. For example:
- Replace the cyclopentyl group with cyclohexyl (as in CAS 145410-26-0 ) to assess steric effects.
- Compare dimethylaminomethyl with unsubstituted phenyl groups to probe electronic interactions.
- Use pesticide urea analogs (e.g., fenuron, isoproturon ) as benchmarks for urease inhibition or receptor-binding assays.
Q. How should researchers address contradictions in reported biological activity data?
Contradictions may arise from:
- Purity variability : Ensure synthesis protocols yield ≥95% purity (via HPLC ).
- Assay conditions : Standardize parameters (e.g., pH, temperature) across studies. For example, protist or mammalian cell models (as in Drosophila or HeLa cell assays ) may exhibit divergent responses.
- Statistical rigor : Apply multivariate analysis to isolate confounding variables (e.g., solvent effects).
Q. What experimental design challenges arise in optimizing regioselectivity during synthesis?
Challenges include:
- Steric hindrance : Bulky isopropyl groups (2,6-disubstituted phenyl ) may slow reaction kinetics.
- Protecting group strategy : Use temporary blocking agents (e.g., Boc for amines) to direct coupling to desired positions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
